molecular formula C15H18BrN3O B2659483 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1241112-37-7

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2659483
CAS No.: 1241112-37-7
M. Wt: 336.233
InChI Key: YNWPFGYGSJQIFF-UHFFFAOYSA-N
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Description

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylphenylamine to obtain 5-bromo-2-methylphenylamine. This intermediate is then reacted with N-(1-cyano-1-cyclopropylethyl)acetamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to investigate enzyme inhibition and protein interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is utilized in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The cyano group and the bromine atom play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
  • **this compound derivatives
  • **Other bromo-substituted acetamides

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyano group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-bromo-2-methylanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-10-3-6-12(16)7-13(10)18-8-14(20)19-15(2,9-17)11-4-5-11/h3,6-7,11,18H,4-5,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWPFGYGSJQIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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